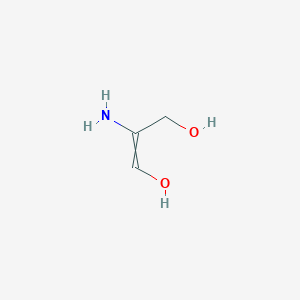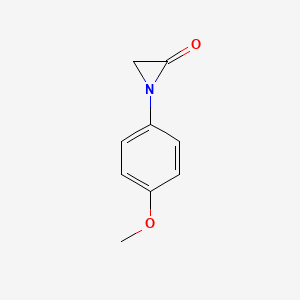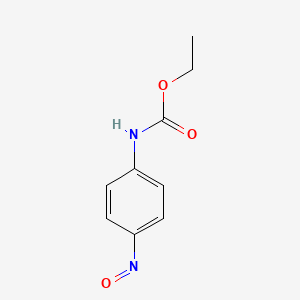
2-Aminoprop-1-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoprop-1-ene-1,3-diol is a versatile organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its multifunctional nature, which allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoprop-1-ene-1,3-diol can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the dimerization and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoprop-1-ene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various amine derivatives, substituted diols, and cyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Aminoprop-1-ene-1,3-diol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminoprop-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s multifunctional nature allows it to participate in a range of chemical reactions, influencing biological processes such as nerve growth and tissue regeneration. The presence of amino and hydroxyl groups enables it to form stable complexes with other molecules, facilitating its biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminoprop-1-ene-1,3-diol can be compared with other similar compounds, such as:
2-Amino-1,3-propane diol: Another versatile compound used in the synthesis of cyclic carbonate monomers.
Malononitrile dimer:
The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and various scientific research applications .
Eigenschaften
CAS-Nummer |
184873-12-9 |
|---|---|
Molekularformel |
C3H7NO2 |
Molekulargewicht |
89.09 g/mol |
IUPAC-Name |
2-aminoprop-1-ene-1,3-diol |
InChI |
InChI=1S/C3H7NO2/c4-3(1-5)2-6/h1,5-6H,2,4H2 |
InChI-Schlüssel |
WWPCNTOMJSWVAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)



![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
